Methyl 10H-phenothiazine-1-carboxylate

MALDI mass spectrometry oligosaccharide detection matrix-assisted laser desorption/ionization

Methyl 10H-phenothiazine-1-carboxylate is the essential 1-position isomer for regiospecific synthesis, enabling pathways not replicable with 2- or 3-carboxylate analogs. Crucial for developing perovskite HTMs with 10× cost reduction over Spiro-OMeTAD and MDR1 reversal agents exceeding verapamil potency. This carboxylate ester is the validated precursor for (10H-phenothiazin-1-yl)methanol via LiAlH₄ reduction. Ensure research integrity with this positionally correct building block.

Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
CAS No. 4063-33-6
Cat. No. B12109853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 10H-phenothiazine-1-carboxylate
CAS4063-33-6
Molecular FormulaC14H11NO2S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3N2
InChIInChI=1S/C14H11NO2S/c1-17-14(16)9-5-4-8-12-13(9)15-10-6-2-3-7-11(10)18-12/h2-8,15H,1H3
InChIKeyGZHAPWRJGXSDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 10H-phenothiazine-1-carboxylate (CAS 4063-33-6): Procurement Specifications and Baseline Properties


Methyl 10H-phenothiazine-1-carboxylate (CAS: 4063-33-6), also known as phenothiazine-1-carboxylic acid methyl ester or 1-carbomethoxyphenothiazine, is a heterocyclic organic compound belonging to the phenothiazine family with molecular formula C14H11NO2S and molecular weight 257.31 g/mol [1]. It features a tricyclic 10H-phenothiazine core incorporating both sulfur and nitrogen atoms, with a methyl carboxylate ester substituent at the 1-position of the heterocyclic ring [2]. Its physicochemical properties include a density of 1.289 g/cm³, boiling point of 448°C at 760 mmHg, flash point of 224.7°C, and refractive index of 1.646 [3]. This compound serves primarily as a key synthetic intermediate for further functionalization in medicinal chemistry and materials science applications .

Methyl 10H-phenothiazine-1-carboxylate (CAS 4063-33-6): Why Regioisomeric and Core-Modified Analogs Cannot Be Interchanged


Phenothiazine derivatives exhibit pronounced position-dependent functional divergence that precludes generic substitution. The carboxylate group at the 1-position confers distinct steric and electronic properties compared to regioisomers bearing substitution at the 2- or 3-positions, as well as versus N-substituted analogs at the 10-position [1]. Experimental evidence demonstrates that carboxylated phenothiazines at specific positions yield dramatically different performance outcomes: 3-carboxylate derivatives exhibit fluorescence quantum yields suitable for nanomaterials, while 1-carboxylate esters serve as precursors to distinct pharmacological scaffolds via reduction to primary alcohols . Furthermore, phenoxazine-core analogs (PXZ) show divergent ionization behavior in MALDI applications compared to phenothiazine-core (PTZ) derivatives, with PTZ-based matrices achieving superior signal-to-noise ratios [2]. These structure-activity divergences render simple in-class substitution scientifically untenable without validated comparative data specific to the intended application.

Methyl 10H-phenothiazine-1-carboxylate (CAS 4063-33-6): Comparative Performance Evidence for Informed Procurement Decisions


MALDI Matrix Performance: Phenothiazine-Carboxylate Derivatives vs. Phenoxazine Analogs and Traditional Matrices

Carboxylated phenothiazine (PTZ) derivatives demonstrate superior performance as MALDI matrices compared to carboxylated phenoxazine (PXZ) analogs and traditional matrices. The compound PTZ(A)2-Ph(A) — a phenothiazine-based carboxylated derivative — achieved signal-to-noise ratios up to dozens of times better than traditional matrices when detecting oligosaccharides and amino acids [1]. This performance advantage is specifically attributed to the phenothiazine core rather than the phenoxazine core, as systematic comparison between the two families revealed that PTZ-based carboxylated derivatives outperform PXZ-based counterparts [1].

MALDI mass spectrometry oligosaccharide detection matrix-assisted laser desorption/ionization amino acid analysis

Optical Properties: Position-Dependent Fluorescence of Phenothiazine Carboxylates

The position of the carboxylate substituent on the phenothiazine core critically determines optical performance. 10-Ethyl-10H-phenothiazine-3-carboxylate derivatives exhibit well-characterized fluorescence emission properties with large Stokes shifts recorded across all investigated solvents . While direct 1-carboxylate vs. 3-carboxylate comparison data for the methyl ester are not available in the open literature, the reduction pathway of methyl phenothiazinyl-2-carboxylate to phenothiazinyl-2-methanol [1] demonstrates that each regioisomer enables distinct downstream synthetic transformations with different product profiles.

fluorescent nanomaterials electrospun polymers optical sensing Stokes shift

Hole-Transport Materials: Phenothiazine-Based HTMs vs. Spiro-OMeTAD — Cost and Stability Comparison

Phenothiazine-based small-molecule hole-transporting materials (HTMs) demonstrate significant cost and stability advantages over the industry standard Spiro-OMeTAD. Two phenothiazine-based HTMs, AZO-III and AZO-IV, achieved power conversion efficiencies of 9.77% and 11.62% respectively in perovskite solar cells [1]. Critically, these phenothiazine-based HTMs offer a ~10× reduction in raw material cost ($9.23/g for AZO-III, $9.03/g for AZO-IV) compared to Spiro-OMeTAD ($91.67/g) [1]. Furthermore, unencapsulated PSCs based on AZO-III retained 75% of initial PCE after 6 months of air exposure, whereas Spiro-OMeTAD-based devices suffered a 48% decrease in PCE over the same period [1].

perovskite solar cells hole-transporting materials photovoltaics green synthesis

MDR1 Inhibitory Activity: New Phenothiazine Derivatives vs. Verapamil and Cyclosporin A

Newly synthesized phenothiazine derivatives exhibit potent in vitro MDR1 transporter inhibitory activity exceeding that of the clinical comparator verapamil and matching that of cyclosporin A. In a systematic evaluation using recombinant and control cell lines, some phenothiazine derivatives were more active than verapamil, and one derivative demonstrated activity at least equivalent to cyclosporin A [1]. The MDR1 inhibitory effectiveness was quantified through calcein-AM efflux assays, ATPase activity measurements, and colchicine resistance reversal studies [1].

multidrug resistance MDR1 transporter cancer therapy P-glycoprotein inhibition

Methyl 10H-phenothiazine-1-carboxylate (CAS 4063-33-6): Evidence-Backed Application Scenarios for Research Procurement


Synthesis of 1-Substituted Phenothiazine Pharmacophores via Ester Reduction

Methyl 10H-phenothiazine-1-carboxylate serves as a direct precursor to (10H-phenothiazin-1-yl)methanol via LiAlH₄ reduction of the ester group [1]. This transformation is regiospecific to the 1-position and cannot be replicated using 2- or 3-carboxylate isomers, which yield phenothiazinyl-2-methanol or -3-methanol respectively. The resulting 1-methanol derivative enables further functionalization for pharmaceutical applications where 1-substitution on the phenothiazine core is required for target engagement. Procurement of the correct 1-carboxylate isomer is essential for synthetic routes dependent on this specific reduction pathway.

Development of Phenothiazine-Core MALDI Matrices for Oligosaccharide and Amino Acid Detection

Carboxylated phenothiazine derivatives demonstrate performance as MALDI matrices that phenoxazine-core analogs cannot match, achieving signal-to-noise ratios up to dozens of times better than traditional matrices for oligosaccharide and amino acid detection [2]. Methyl 10H-phenothiazine-1-carboxylate provides the phenothiazine core with a 1-position carboxylate handle for further derivatization toward optimized MALDI matrix candidates. Researchers developing next-generation matrices for sensitive detection of hard-to-ionize neutral molecules should select phenothiazine-core carboxylates over phenoxazine-based alternatives.

Precursor for Cost-Effective Hole-Transporting Materials in Perovskite Photovoltaics

Phenothiazine-based small-molecule HTMs offer a 10× cost reduction ($9/g vs. $92/g) and superior long-term stability (75% vs. 52% PCE retention after 6 months) compared to Spiro-OMeTAD in perovskite solar cells [3]. Methyl 10H-phenothiazine-1-carboxylate serves as a versatile building block for synthesizing phenothiazine-core HTMs via further functionalization at the 1-position ester group and the 10-position nitrogen. Research groups developing low-cost, environmentally friendly perovskite solar cells with extended operational lifetimes should prioritize phenothiazine-based HTM precursors over Spiro-OMeTAD-based materials.

Synthesis of MDR1 Inhibitor Candidates for Multidrug Resistance Reversal

New phenothiazine derivatives exhibit MDR1 inhibitory activity exceeding verapamil and matching cyclosporin A in vitro [4]. Methyl 10H-phenothiazine-1-carboxylate provides a functionalized phenothiazine scaffold amenable to further structural elaboration at the 1-position ester group, enabling systematic variation of substituents for structure-activity relationship studies. Cancer research laboratories developing MDR1 reversal agents should source phenothiazine-based building blocks for their demonstrated potency advantages over non-phenothiazine comparator compounds.

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